molecular formula C12H23ClN2O2 B13486744 rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride

rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride

Cat. No.: B13486744
M. Wt: 262.77 g/mol
InChI Key: OJXJXHAQQWQCAW-XXEQPJGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic carbamate derivative featuring a bicyclo[3.2.0]heptane core with stereospecific substitutions: a tert-butyl carbamate group and an amine moiety at the 3- and 6-positions, respectively. The hydrochloride salt form enhances its solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical applications . The rigid bicyclo[3.2.0]heptane scaffold imparts conformational rigidity, which can influence binding affinity and metabolic stability compared to flexible analogs.

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl N-[(1S,3R,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-5-7-4-8(13)6-9(7)10;/h7-10H,4-6,13H2,1-3H3,(H,14,15);1H/t7-,8+,9-,10+;/m0./s1

InChI Key

OJXJXHAQQWQCAW-XXEQPJGYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2[C@@H]1C[C@@H](C2)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2C1CC(C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride involves several steps. The starting materials typically include tert-butyl carbamate and a bicyclic amine. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the desired product. For instance, the reaction may be carried out in an organic solvent such as dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a hydroxylated product, while reduction may produce an amine derivative. Substitution reactions can result in a wide range of products depending on the substituent introduced .

Scientific Research Applications

rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Bicyclo System Key Substituents Notable Properties
Target: rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride C₁₁H₂₁ClN₂O₂* ~262.78 [3.2.0]heptane tert-butyl carbamate, amine High rigidity, hydrochloride salt improves solubility, stereospecific activity
rac-tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride C₁₂H₂₃ClN₂O₂ 262.78 [3.2.1]octane tert-butyl carbamate, azabicyclo Larger ring size increases steric bulk; potential for altered target interaction
rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride C₉H₁₅NO₂ 169.22 [3.2.0]heptane methyl carboxylate, amine Lower molecular weight suggests reduced lipophilicity; simpler substituents
tert-butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate [(±)-3] C₁₂H₁₇NO₄ 239.27 [3.2.1]octane with oxygen tert-butyl carbamate, oxabicyclo Oxygen atom enhances polarity; keto group may increase metabolic liability

Key Findings:

Oxabicyclo derivatives (e.g., [3.2.1]octane with oxygen) exhibit increased polarity due to the oxygen atom, which may improve aqueous solubility but reduce membrane permeability .

Substituent Effects :

  • The tert-butyl group in the target compound and its analogs (e.g., [3.2.1]octane derivatives) contributes to steric hindrance, likely slowing enzymatic degradation and enhancing metabolic stability .
  • Replacement of the tert-butyl carbamate with a methyl carboxylate (as in ) reduces molecular weight and lipophilicity, which could alter pharmacokinetic profiles .

Salt Forms and Solubility :

  • Hydrochloride salts are common across these compounds (target, [3.2.1]octane analog, methyl carboxylate), improving solubility for in vivo applications. However, the target’s stereochemistry (1R,3S,5R,6S) may confer unique crystallinity or salt stability .

Biological Activity :

  • While direct activity data for the target compound are absent, emphasizes that substituents like nitro groups or heteroaryl rings significantly influence antimicrobial activity. By analogy, the tert-butyl and amine groups in the target may optimize interactions with biological targets compared to simpler analogs .

Research Implications and Limitations

  • Structural Similarity vs. Dissimilarity: Methods for comparing compound similarity () highlight that minor structural changes (e.g., bicyclo ring size, substituent bulk) can drastically alter biological outcomes. The target’s [3.2.0]heptane system warrants further study to quantify its advantages over [3.2.1]octane or oxabicyclo analogs.
  • Data Gaps: Limited synthesis or bioactivity data for the target compound necessitate experimental validation of its properties compared to referenced analogs.

Biological Activity

Rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential interactions with G protein-coupled receptors (GPCRs). This article explores its biological activity, including pharmacological implications, structure-activity relationships, and preliminary research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H22ClN2O2C_{12}H_{22}ClN_2O_2 and a molecular weight of approximately 262.8 g/mol. Its structure features a bicyclic framework that is hypothesized to influence its biological activity significantly.

PropertyValue
Molecular FormulaC12H22ClN2O2C_{12}H_{22}ClN_2O_2
Molecular Weight262.8 g/mol
LogP0.96
Polar Surface Area (Ų)50
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2

Preliminary studies suggest that this compound may act on GPCRs, which are critical targets in drug discovery for various therapeutic areas. The aminocycloheptane moiety is believed to enhance receptor binding affinity and selectivity, making it a valuable candidate for further pharmacological studies .

Biological Activity

Research Findings

A review of available literature indicates that compounds with similar bicyclic structures often exhibit significant biological activities:

  • In Vitro Studies : Compounds structurally related to this compound have demonstrated various degrees of inhibition on enzymes such as acetylcholinesterase and β-secretase .
  • Comparative Analysis : A comparative analysis with other bicyclic compounds reveals that the unique stereochemistry of this compound may confer distinct biological activities.

Future Directions

Further research is needed to fully understand the biological activity of this compound:

  • In Vivo Studies : To assess its efficacy and safety in living organisms.
  • Mechanistic Studies : To elucidate the precise mechanisms through which it interacts with GPCRs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.